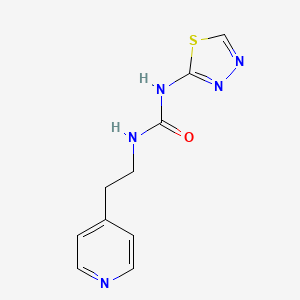
N-(4-acetylphenyl)-5-(3-methoxyphenyl)-1,2-oxazole-3-carboxamide
Übersicht
Beschreibung
N-(4-acetylphenyl)-5-(3-methoxyphenyl)-1,2-oxazole-3-carboxamide is a useful research compound. Its molecular formula is C19H16N2O4 and its molecular weight is 336.3 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-acetylphenyl)-5-(3-methoxyphenyl)-3-isoxazolecarboxamide is 336.11100700 g/mol and the complexity rating of the compound is 476. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Synthesis and Binding Affinity : A study by Tobiishi et al. (2007) explored the synthesis of methoxy and fluorine analogs based on the 1,5-diarylpyrazole core, aiming to develop tracers for medical imaging, particularly targeting the CB1 cannabinoid receptor for positron emission tomography (PET) ligands (Tobiishi et al., 2007).
Antitumor and Antimicrobial Activities : Fahim and Shalaby (2019) reported the synthesis of isoxazolyl-phenyl benzenesulfonamide derivatives, including N-(4-acetylphenyl)benzene sulphonamide derivatives. Some of these compounds exhibited significant in vitro antitumor activity against certain cell lines and potential antimicrobial properties (Fahim & Shalaby, 2019).
Cytotoxicity Evaluation : Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, which were screened for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating potential applications in cancer research (Hassan et al., 2014).
Chemical Synthesis and Characterization
Chemical Reactivity and Synthesis : The study by Moskvina et al. (2015) involved the synthesis of various heterocyclic compounds, including isoflavones, isoxazoles, and pyrazoles. This research contributes to the understanding of the chemical reactivity and synthetic pathways of related compounds (Moskvina et al., 2015).
Synthesis of Thiophene Derivatives : A study by Atta and Abdel‐Latif (2021) involved the synthesis of 4-acetyl-5-anilino- N -arylthiophene-2-carboxamide derivatives, which are relevant to the chemical framework of N-(4-acetylphenyl)-5-(3-methoxyphenyl)-3-isoxazolecarboxamide (Atta & Abdel‐Latif, 2021).
Pharmacological Evaluation
Antagonistic Properties : Liao et al. (2000) synthesized analogues of N-piperazinylphenyl biphenylcarboxamides, showing potent and selective 5-HT(1B/1D) antagonistic properties. This research is significant for understanding the pharmacological potential of similar compounds (Liao et al., 2000).
Fungicidal and Insecticidal Activities : Zhao et al. (2008) designed pyrazoline derivatives, including 1-acetyl-3,5-diarylpyrazoline, to exhibit both fungicidal and insecticidal activities, highlighting another possible application area for similar compounds (Zhao et al., 2008).
Eigenschaften
IUPAC Name |
N-(4-acetylphenyl)-5-(3-methoxyphenyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-12(22)13-6-8-15(9-7-13)20-19(23)17-11-18(25-21-17)14-4-3-5-16(10-14)24-2/h3-11H,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFAPBNRPFTKAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=NOC(=C2)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(dimethylamino)sulfonyl]-N-methyl-4-piperidinecarboxamide](/img/structure/B4500235.png)

![2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B4500266.png)
![4-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-4-oxo-N-(1,3-thiazol-2-yl)butanamide](/img/structure/B4500282.png)

![N-[2-(1H-indol-3-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide](/img/structure/B4500293.png)
![N-(1H-indol-5-yl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4500300.png)
![4-[4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl]-N-(4-methoxyphenyl)piperidine-1-carboxamide](/img/structure/B4500302.png)
![N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B4500313.png)
![2-(4-oxoquinazolin-3(4H)-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B4500314.png)
![4-({[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}methyl)benzoic acid](/img/structure/B4500316.png)
![7-methyl-N-[3-(methylthio)-1,2,4-thiadiazol-5-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B4500326.png)
![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4500341.png)

